molecular formula C19H14N4O3S B13370859 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370859
M. Wt: 378.4 g/mol
InChI Key: YAZAMYIQAIWIAI-UHFFFAOYSA-N
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Description

The compound 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (hereafter referred to as the target compound) belongs to the triazolothiadiazole class, a fused heterocyclic system known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structure combines a benzofuran moiety at position 3 and a 3,4-dimethoxyphenyl group at position 5. Benzofuran enhances π-π stacking interactions in biological targets , while the methoxy groups improve lipophilicity and binding affinity . This article compares the target compound with structurally similar triazolothiadiazoles, focusing on substituent effects, bioactivity, and structure-activity relationships (SAR).

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O3S/c1-24-14-8-7-12(10-15(14)25-2)18-22-23-17(20-21-19(23)27-18)16-9-11-5-3-4-6-13(11)26-16/h3-10H,1-2H3

InChI Key

YAZAMYIQAIWIAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiols

The initial step involves preparing the core 4-amino-1,2,4-triazole-3-thiol derivatives, which serve as key building blocks for further cyclization. This process typically employs the following methodology:

  • Preparation of Substituted Benzoyl Hydrazines:
    Benzoyl acids are reacted with hydrazine hydrate in ethanol to form benzoyl hydrazines. This reaction follows the literature procedure where benzoyl esters are treated with hydrazine hydrate, resulting in substituted benzoyl hydrazines with high yields (up to 93.8%).

  • Formation of Potassium Dithiocarbazinate Intermediates:
    Substituted benzoyl hydrazines are reacted with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol. This yields potassium dithiocarbazinate salts, which are filtered and washed. The process involves dropwise addition of CS₂ at room temperature, maintaining stirring for approximately 12 hours, followed by filtration.

  • Cyclization to 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiols:
    The potassium dithiocarbazinate salts are dissolved in hot water, and hydrazine hydrate is added. The mixture is refluxed for about 3 hours, then cooled, acidified with hydrochloric acid, and the precipitates are filtered and recrystallized. The resulting triazole-thiol derivatives are characterized by IR, NMR, and mass spectrometry, confirming their structures.

Cyclization to Form 3,6-Disubstituted-triazolo[3,4-b]thiadiazoles

The next phase involves cyclizing the intermediate triazole-thiols with aromatic carboxylic acids to form the fused heterocyclic system:

  • Reflux in Phosphorus Oxychloride (POCl₃):
    The 4-amino-1,2,4-triazole-3-thiol derivatives are dissolved in phosphorus oxychloride, and the corresponding substituted aromatic carboxylic acids are added dropwise. The mixture is stirred under reflux for approximately 3 hours. This step facilitates cyclization via nucleophilic attack and ring closure, forming the fused thiadiazole ring.

  • Workup and Purification:
    Post-reaction, the mixture is cooled and poured into ice-water. The pH is adjusted to around 8 with sodium hydroxide (NaOH), precipitating the target compounds. These are filtered, washed with ethanol, and recrystallized from ethanol to obtain pure 3,6-disubstituted-triazolo[3,4-b]thiadiazoles.

Structural Confirmation and Characterization

The synthesized compounds are confirmed through various analytical techniques:

  • Infrared Spectroscopy (IR):
    Characteristic bands include N-H stretching (~3300 cm⁻¹), C=N, and C=S vibrations, confirming heterocyclic formation.

  • Nuclear Magnetic Resonance (NMR):
    Proton NMR spectra display signals corresponding to aromatic protons, heterocyclic protons, and methoxy groups, consistent with the proposed structures.

  • Mass Spectrometry (MS):
    ESI-MS provides molecular ion peaks matching the calculated molecular weights, confirming molecular integrity.

Data Table Summarizing Key Synthesis Parameters

Step Reagents Conditions Yield (%) Characterization Techniques
Benzoyl Hydrazine Formation Benzoyl acid + Hydrazine hydrate Ethanol, reflux 85–93.8 IR, NMR, MS
Dithiocarbazinate Formation Benzoyl hydrazine + CS₂ + KOH Room temp, 12 h 80–90 IR, NMR
Cyclization to Triazole-Thiol Dithiocarbazinate + Hydrazine hydrate Reflux in water 75–88 IR, NMR, MS
Cyclization to Target Compound Triazole-thiol + Aromatic acid + POCl₃ Reflux 3 h 38–60 IR, NMR, MS

Summary of Literature Findings and Advances

Recent research emphasizes the versatility of this synthetic route, with modifications involving different aromatic acids and heterocyclic substitutions to tailor biological activity. The use of phosphorus oxychloride as a cyclizing agent is well-established, providing efficient ring closure. Alternative cyclization reagents such as phosphoryl chloride or polyphosphoric acid have also been explored to optimize yields and selectivity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Reagents such as acids, bases, and solvents like dichloromethane or ethanol are commonly used in these reactions. Conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound and 20a increases lipophilicity, facilitating cell membrane penetration. However, excessive methoxy substitution (e.g., trimethoxy in 20c ) may reduce activity due to steric hindrance .
  • Benzofuran vs. Indole : Benzofuran (target compound) and indole (5a ) both engage in π-π interactions, but indole’s hydrogen-bonding capability improves binding to Bcl-2 .
  • Halogenated vs. Alkyl Groups : Fluorine or chlorine substituents (e.g., 3b , Hit Compound ) enhance electronic effects and metabolic stability, whereas adamantyl ( ) prioritizes hydrophobic interactions .

Pharmacological Divergence

  • Antimicrobial Activity : The target compound and 20a exhibit broad-spectrum antimicrobial action, likely due to the triazolothiadiazole core disrupting bacterial cell walls .
  • Enzyme Inhibition: The Hit Compound (p38 MAPK inhibitor) and Adamantyl Derivative (COX-1/2 inhibitor) demonstrate substituent-driven target specificity. Methoxy-phenoxy groups in the former enhance kinase binding , while adamantyl optimizes COX-2 selectivity .
  • Anticancer Mechanisms : The target compound’s benzofuran may intercalate DNA, whereas 3b and 5a rely on fluorinated biphenyl or indole groups for apoptosis induction .

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a unique class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C19H14N4O3S
  • Molar Mass : 378.40 g/mol
  • CAS Number : 878430-66-1

Structure

The structure of the compound includes a benzofuran moiety linked to a triazole-thiadiazole scaffold, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-thiadiazole derivatives. Specifically, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against MCF-7 Cells : A study indicated that certain derivatives exhibited IC50 values lower than 10 µM against MCF-7 breast cancer cells, suggesting potent anticancer activity .
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Research indicates that triazole-thiadiazole derivatives possess broad-spectrum antibacterial and antifungal activities:

  • Bacterial Inhibition : Compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, they were reported to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL .
  • Fungal Activity : The antifungal activity was notable against Candida albicans, with some derivatives demonstrating higher efficacy than standard antifungal agents .

Anti-inflammatory and Antioxidant Activities

In addition to anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory and antioxidant activities :

  • Inflammation Model Studies : In vitro studies using lipopolysaccharide (LPS)-induced macrophages showed that these compounds significantly reduced pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) .
  • Antioxidant Capacity : The antioxidant activity was assessed using DPPH and ABTS assays, revealing effective scavenging activity comparable to well-known antioxidants .

Study 1: Anticancer Effects in Vivo

In a recent in vivo study involving xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various derivatives against clinical isolates. The benzofuran derivative exhibited superior antibacterial activity compared to traditional antibiotics like amoxicillin and ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 4-amino-5-(substituted)-1,2,4-triazole-3-thiol derivatives with benzofuran-containing carboxylic acids. For example, refluxing 4-amino-3-mercapto-5-(3,4-dimethoxyphenyl)-1,2,4-triazole with 1-benzofuran-2-carbonyl chloride in POCl₃ yields the fused triazolo-thiadiazole core. Reaction optimization (e.g., 16-hour reflux in POCl₃ at 120°C) ensures high yields (~49–55%) . Purification via recrystallization (ethanol-DMF mixture) and structural validation by ¹H/¹³C NMR, HR-MS, and elemental analysis are critical .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Use a multi-technique approach:

  • Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.8–7.1 ppm for benzofuran and dimethoxyphenyl groups) and methoxy substituents (δ 3.8–3.9 ppm). ¹³C NMR confirms carbonyl (δ ~163 ppm) and fused heterocyclic carbons .
  • Mass Spectrometry : HR-ESI-MS provides exact mass (e.g., [M-H]⁻ at m/z 333.0446 for a related compound) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What are the key physicochemical properties relevant to pharmacological studies?

  • Methodological Answer : Determine:

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Triazolo-thiadiazoles often exhibit poor aqueous solubility (<10 µM), requiring formulation with co-solvents .
  • LogP : Reverse-phase HPLC estimates hydrophobicity (logP ~3.5–4.2 for similar compounds), influencing membrane permeability .
  • Thermal Stability : DSC/TGA analysis reveals decomposition temperatures >250°C, indicating suitability for high-temperature reactions .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., 14α-demethylase)?

  • Methodological Answer :

Target Selection : Use PDB structures (e.g., 3LD6 for 14α-demethylase) .

Ligand Preparation : Optimize the compound’s 3D structure (e.g., Gaussian 09 with B3LYP/6-31G* basis set).

Docking Software : AutoDock Vina or Schrödinger Suite for binding energy (ΔG) calculations. For triazolo-thiadiazoles, key interactions include π-π stacking with Phe228 and H-bonding via methoxy groups to His374 .

Validation : Compare docking scores (e.g., -9.2 kcal/mol) with known inhibitors (e.g., fluconazole: -8.5 kcal/mol) to prioritize in vitro testing .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects. For example, replacing 3,4-dimethoxyphenyl with 3-bromophenyl reduces antifungal activity (MIC >128 µg/mL vs. 16 µg/mL), suggesting electron-donating groups enhance target binding .
  • Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations. Poor activity may correlate with low permeability, not target affinity .
  • Off-Target Profiling : Screen against kinase/GPCR panels (e.g., Eurofins) to identify confounding interactions .

Q. How can X-ray crystallography elucidate the compound’s solid-state behavior?

  • Methodological Answer :

Crystallization : Vapor diffusion (e.g., DMSO:hexane) yields single crystals.

Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα, λ = 0.71073 Å).

Analysis : Refine with SHELXL-2014. Key observations include planar triazolo-thiadiazole cores (mean deviation <0.02 Å) and dihedral angles (~74°) between benzofuran and dimethoxyphenyl groups, influencing π-stacking in biological systems .

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